- Silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, European Journal of Organic Chemistry, 2002, (24), 4181-4184
Cas no 96424-68-9 (2-Bromo-3-chloropyridine)
2-Bromo-3-chloropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3-chloropyridine
- 2-BroMo-3-trifluoroMethylpyridine
- Pyridine, 2-bromo-3-chloro-
- 3-CHLORO-2-BROMOPYRIDINE
- 2-bromo-3-chloro-pyridine
- chloro(bromo)pyridine
- PubChem5776
- 2-bromo-3-pyridyl chloride
- KSC486M1B
- PYR417
- GOHBBINNYAWQGO-UHFFFAOYSA-N
- BCP22144
- SBB054378
- AB17348
- AS06964
- 2-Bromo-3-chloropyridine (ACI)
- 2-Bromo-3-chloropyridine,98%
- AC-5993
- DB-024303
- 2-Bromo-3-Chloro Pyridine
- AKOS005254873
- J-508212
- 96424-68-9
- HY-W007662
- SY019780
- Z415645050
- DB-024302
- 2-Bromo-3-chloropyridine, 97%
- DTXSID80426820
- EN300-90593
- MFCD04039344
- SCHEMBL364517
- CS-W007662
- B3860
- CK2601
- PS-6125
-
- MDL: MFCD04039344
- Inchi: 1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H
- InChI Key: GOHBBINNYAWQGO-UHFFFAOYSA-N
- SMILES: ClC1C(Br)=NC=CC=1
- BRN: 1561638
Computed Properties
- Exact Mass: 190.91400
- Monoisotopic Mass: 190.91374g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: White powder
- Density: 1.736
- Melting Point: 58.0 to 62.0 deg-C
- Boiling Point: 223.9±20.0 °C at 760 mmHg
- Flash Point: 89.2±21.8 °C
- Refractive Index: 1.581
- PSA: 12.89000
- LogP: 2.49750
- Solubility: Insoluble in water
2-Bromo-3-chloropyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:I
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:I
2-Bromo-3-chloropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-3-chloropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3860-5g |
2-Bromo-3-chloropyridine |
96424-68-9 | 98.0%(GC) | 5g |
¥130.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3860-25g |
2-Bromo-3-chloropyridine |
96424-68-9 | 98.0%(GC) | 25g |
¥450.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B86N0-25g |
2-Bromo-3-chloropyridine |
96424-68-9 | 98% | 25g |
170CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B86N0-100g |
2-Bromo-3-chloropyridine |
96424-68-9 | 98% | 100g |
529CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B86N0-5g |
2-Bromo-3-chloropyridine |
96424-68-9 | 98% | 5g |
66CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 725188-5G |
2-Bromo-3-chloropyridine |
96424-68-9 | 5g |
¥1054.03 | 2023-11-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830880-500g |
2-Bromo-3-chloropyridine |
96424-68-9 | 98% | 500g |
2,177.00 | 2021-05-17 | |
| Matrix Scientific | 021440-5g |
2-Bromo-3-chloropyridine, 98% |
96424-68-9 | 98% | 5g |
$12.00 | 2023-09-09 | |
| Matrix Scientific | 021440-25g |
2-Bromo-3-chloropyridine, 98% |
96424-68-9 | 98% | 25g |
$40.00 | 2023-09-09 | |
| Matrix Scientific | 021440-100g |
2-Bromo-3-chloropyridine, 98% |
96424-68-9 | 98% | 100g |
$115.00 | 2023-09-09 |
2-Bromo-3-chloropyridine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 2
1.2 Reagents: Lithium diisopropylamide ; 5 - 10 min, -78 °C
1.3 Reagents: Bromine ; -78 °C; -78 °C → rt
1.4 Solvents: Water ; cooled
- A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine, Tetrahedron, 2013, 69(48), 10284-10291
Production Method 3
1.2 Reagents: Carbon tetrabromide Solvents: Tetrahydrofuran
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
- First regioselective C-2 lithiation of 3- and 4-chloropyridines, European Journal of Organic Chemistry, 2001, (3), 603-606
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
- A process for the preparation of substituted pyridine compounds and intermediates thereof, World Intellectual Property Organization, , ,
Production Method 5
- ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of 2-(pyridin-2-yl)pyrimidines as agrochemical fungicides, World Intellectual Property Organization, , ,
Production Method 7
- Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions, Green Chemistry, 2019, 21(20), 5565-5570
Production Method 8
- Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine, Journal of Organic Chemistry, 1988, 53(5), 1123-5
Production Method 9
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Synthesis of 2-bromo-3-chloropyridine, Guangzhou Huagong, 2013, 41(17), 51-52
Production Method 10
- Bromotrimethylsilane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Production Method 11
- Utilizing acetyl hypofluorite for chlorination, bromination, and etherification of the pyridine system, Journal of Organic Chemistry, 1991, 56(22), 6298-301
Production Method 12
- Homotransmetalation of 2- or 4-bromo-3-halopyridines with butyllithium. Mechanism of the telesubstitution of bromine, Tetrahedron, 1986, 42(8), 2253-62
2-Bromo-3-chloropyridine Raw materials
- 4-Bromo-3-chloropyridine
- 3-Bromopyridine
- 3-chloropyridine-2-carboxylic acid
- 3-Chloro-2-hydrazinopyridine
- 3-Chloropyridine
- 2,3-Dichloropyridine
- 2,4-Pentadienenitrile, 2-chloro-5-(dimethylamino)-
2-Bromo-3-chloropyridine Preparation Products
2-Bromo-3-chloropyridine Suppliers
2-Bromo-3-chloropyridine Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-Bromo-3-chloropyridine
Recent Advances in the Application of 2-Bromo-3-chloropyridine (CAS: 96424-68-9) in Chemical and Pharmaceutical Research
2-Bromo-3-chloropyridine (CAS: 96424-68-9) is a versatile heterocyclic compound that has garnered significant attention in recent years due to its utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This research briefing provides an overview of the latest advancements in the application of 2-Bromo-3-chloropyridine, focusing on its role in drug discovery, chemical synthesis, and material science. The compound's unique reactivity profile, attributed to the presence of both bromine and chlorine substituents on the pyridine ring, makes it a valuable building block for constructing complex molecular architectures.
Recent studies have highlighted the use of 2-Bromo-3-chloropyridine in the development of novel kinase inhibitors, particularly those targeting cancer-related pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The research team employed a palladium-catalyzed cross-coupling reaction to functionalize the bromine position, followed by a nucleophilic aromatic substitution at the chlorine site, yielding a series of potent inhibitors with nanomolar activity.
In the field of material science, 2-Bromo-3-chloropyridine has been utilized as a monomer for constructing conjugated polymers with tunable electronic properties. A breakthrough reported in Advanced Materials (2024) described the synthesis of a new class of organic semiconductors incorporating this building block, exhibiting exceptional charge carrier mobility and stability under ambient conditions. The researchers attributed these properties to the synergistic effects of the halogen atoms on the pyridine core, which facilitate both π-stacking and charge transport.
The compound's safety profile and handling considerations have also been the subject of recent investigations. A comprehensive toxicological assessment published in Chemical Research in Toxicology (2023) evaluated the acute and chronic exposure risks associated with 2-Bromo-3-chloropyridine, providing valuable data for industrial safety protocols. The study recommended specific personal protective equipment and engineering controls for large-scale handling, while confirming the compound's relatively low environmental persistence.
Looking forward, the unique properties of 2-Bromo-3-chloropyridine continue to inspire innovative applications across multiple disciplines. Current research directions include its incorporation into metal-organic frameworks (MOFs) for gas storage applications, development of novel antimicrobial agents, and exploration as a ligand in transition metal catalysis. The compound's commercial availability and well-established synthetic routes ensure its continued importance in chemical and pharmaceutical research for years to come.
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